molecular formula C14H26O B1593517 3-Tetradecyn-1-ol CAS No. 55182-74-6

3-Tetradecyn-1-ol

Cat. No.: B1593517
CAS No.: 55182-74-6
M. Wt: 210.36 g/mol
InChI Key: MDMMHGIVSNOJID-UHFFFAOYSA-N
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Description

3-Tetradecyn-1-ol is an organic compound with the molecular formula C14H26O It is a member of the alkynyl alcohol family, characterized by the presence of both an alkyne (triple bond) and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Tetradecyn-1-ol can be synthesized through a multi-step process involving the reaction of 3-butyn-1-ol with ethyl bromide and magnesium in tetrahydrofuran under an inert atmosphere. The reaction is initiated by slight heating and then cooled to 5°C. The mixture is then reacted with copper(I) iodide and 1-bromo dodecane, followed by refluxing at 65-70°C. The final product is obtained through extraction and purification steps .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Tetradecyn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of tetradecynoic acid.

    Reduction: Formation of tetradecen-1-ol or tetradecan-1-ol.

    Substitution: Formation of halogenated derivatives like 3-tetradecynyl chloride.

Scientific Research Applications

3-Tetradecyn-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Tetradecyn-1-ol involves its interaction with molecular targets such as enzymes and proteins. For instance, it has been shown to bind to DNA-gyrase and FtsZ in Staphylococcus aureus, inhibiting their activity and thereby exerting antimicrobial effects . The compound’s alkyne group plays a crucial role in its binding affinity and reactivity.

Comparison with Similar Compounds

Comparison: 3-Tetradecyn-1-ol is unique due to its specific position of the alkyne and hydroxyl groups, which influence its reactivity and applications. Compared to other similar compounds, it exhibits distinct antimicrobial properties and potential for use in various chemical syntheses.

Properties

IUPAC Name

tetradec-3-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-10,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMMHGIVSNOJID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC#CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203684
Record name Tetradec-3-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55182-74-6
Record name Tetradec-3-yn-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055182746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradec-3-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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